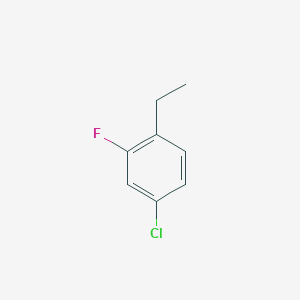

4-Chloro-1-ethyl-2-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClF |

|---|---|

Molecular Weight |

158.60 g/mol |

IUPAC Name |

4-chloro-1-ethyl-2-fluorobenzene |

InChI |

InChI=1S/C8H8ClF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 |

InChI Key |

PHZOEQVKHPXCOH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)Cl)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Design for 4 Chloro 1 Ethyl 2 Fluorobenzene

Regioselective Synthesis via Directed Functionalization Approaches

Directed functionalization strategies offer a powerful means to achieve regioselectivity by utilizing the inherent electronic properties of substituents to guide reactions to specific positions on the aromatic ring.

Lithiation-Mediated Ortho-Metalation and Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a potent strategy that leverages a directing metalation group (DMG) to achieve site-selective deprotonation and subsequent functionalization. wikipedia.orgbaranlab.org In the context of substituted fluorobenzenes, the fluorine atom can act as a modest DMG, guiding an organolithium reagent to deprotonate the adjacent ortho position. researchgate.net This is due to the coordination between the Lewis basic heteroatom (fluorine) and the Lewis acidic lithium, which kinetically favors deprotonation at the proximal C-H bond. baranlab.orguwindsor.ca

A plausible synthetic route to 4-Chloro-1-ethyl-2-fluorobenzene via DoM could start from 1-ethyl-2-fluorobenzene (B140242). The fluorine atom directs the lithiation to the C3 position. However, for achieving substitution at the C4 position, a different precursor is required. A more effective strategy would involve starting with 3-chloro-1-fluorobenzene. Here, the fluorine atom, being a more potent DMG than chlorine in many systems, would direct the lithiation to the C2 position. Subsequent quenching of the resulting aryllithium intermediate with a suitable electrophile, such as iodoethane (B44018) or diethyl sulfate, would install the ethyl group.

Hypothetical Reaction Scheme:

Ortho-lithiation: 3-Chloro-1-fluorobenzene is treated with a strong lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperature to prevent side reactions. researchgate.net The fluorine atom directs the deprotonation to the C2 position.

Electrophilic Quenching: The generated aryllithium species is then reacted with an ethylating agent (e.g., iodoethane) to yield an intermediate which upon a second lithiation and reaction with a chlorinating agent like hexachloroethane (B51795) would yield the final product.

A more direct, albeit challenging, approach would be the lithiation of 1-ethyl-2-fluorobenzene. The directing effect of fluorine would favor lithiation at the C3 position. To achieve functionalization at C4, one would need to consider more complex directing group strategies or alternative isomers as starting materials.

Table 1: Key Parameters in Directed Ortho-Metalation

| Parameter | Description | Relevance to Synthesis |

|---|---|---|

| Directing Group | A functional group that directs deprotonation to the ortho position. | Fluorine is a recognized, albeit moderate, ortho-directing group. researchgate.net |

| Organolithium Reagent | Strong bases like n-BuLi, s-BuLi, or lithium amides (LDA, LiTMP). | Choice of base is crucial to achieve efficient deprotonation without side reactions. uwindsor.ca |

| Electrophile | A reagent that reacts with the aryllithium intermediate. | An ethylating agent (e.g., iodoethane) or a chlorinating agent (e.g., N-chlorosuccinimide) is required. |

| Reaction Conditions | Typically low temperatures (-78 °C) in an inert, aprotic solvent (e.g., THF, Et2O). | Essential to maintain the stability of the organolithium intermediate. |

Directed C-H Activation and Functionalization Utilizing Transition Metal Catalysis

Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. rsc.orgnih.gov Palladium and rhodium complexes are particularly effective for these transformations. nih.govnih.govresearchgate.net This approach can offer high regioselectivity, often guided by a directing group.

For the synthesis of this compound, a directed C-H chlorination of 1-ethyl-2-fluorobenzene would be the most direct route. In this substrate, both the fluoro and ethyl groups are ortho, para-directing. The C4 position is para to the fluorine atom and meta to the ethyl group. Palladium catalysis, often involving a Pd(II)/Pd(IV) cycle, could be employed. nih.gov A directing group, potentially introduced temporarily, could guide the palladium catalyst to the desired C4 position for chlorination.

Rhodium catalysis, particularly with Rh(III) complexes, is also a powerful tool for C-H functionalization. nih.govresearchgate.netrsc.org These reactions can proceed under relatively mild conditions and show high functional group tolerance. A hypothetical rhodium-catalyzed C-H chlorination could proceed with high regioselectivity, influenced by the electronic and steric environment created by the existing substituents.

Table 2: Transition Metal-Catalyzed C-H Chlorination

| Catalyst System | Directing Group Influence | Potential Outcome |

|---|---|---|

| Palladium(II) Acetate / Ligand | The fluorine atom can act as a native directing group, favoring functionalization at the electronically favorable para position (C4). rsc.org | Regioselective chlorination at C4 of 1-ethyl-2-fluorobenzene. |

| [RhCp*Cl2]2 / Additive | Coordination of the rhodium center to the pi-system of the ring, with electronic preference for the C-H bond para to the fluorine atom. amanote.com | Direct C-H chlorination to afford the target compound. |

Targeted Halogenation and Halogen Exchange Strategies

The introduction and exchange of halogen atoms are fundamental operations in the synthesis of polysubstituted arenes. These strategies can be broadly categorized into nucleophilic and electrophilic approaches.

Nucleophilic Aromatic Substitution (SNAr) Routes for Controlled Halogen Introduction and Exchange

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. fiveable.me The reaction proceeds via a Meisenheimer complex, and the rate is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the activating groups.

A potential SNAr strategy for this compound could involve a precursor like 1,2,4-trichloro-5-nitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack. A selective substitution of the chlorine atom at C2 with fluoride (B91410) (e.g., using KF/phase-transfer catalyst) could be envisioned. Subsequent steps would involve the reduction of the nitro group to an amine, followed by diazotization and substitution to introduce the ethyl group (e.g., via a Gomberg-Bachmann reaction).

Halogen exchange reactions, often mediated by copper or palladium catalysts, provide another avenue. nih.govresearchgate.net For instance, an aryl bromide or iodide can be converted to an aryl chloride. This could be a key step in a multi-step synthesis where a different halogen is used to control reactivity in earlier steps.

Electrophilic Halogenation for Precise Positional Functionalization

Electrophilic aromatic substitution is the classic method for halogenating benzene (B151609) derivatives. masterorganicchemistry.com The reaction involves an electrophile (e.g., Cl+) attacking the electron-rich aromatic ring. The regiochemical outcome is governed by the directing effects of the substituents already present. libretexts.orgpressbooks.pub

The most direct synthesis of this compound using this method would start with 1-ethyl-2-fluorobenzene. nih.govbldpharm.comchemspider.comsigmaaldrich.com The substituents present are:

Ethyl group: Activating, ortho, para-director.

Fluoro group: Deactivating, ortho, para-director.

When both activating and deactivating groups are present, the activating group generally controls the regioselectivity. However, the directing effects must be considered in concert. The ethyl group directs to positions C3 and C6 (ortho) and C5 (para, blocked by fluorine). The fluorine atom directs to C3 (ortho) and C4 (para). The C3 position is sterically hindered by the adjacent ethyl group. The C4 position is electronically favored due to being para to the strongly directing fluorine atom. Therefore, electrophilic chlorination with Cl2 and a Lewis acid catalyst (e.g., FeCl3 or AlCl3) is expected to yield this compound as a major product. minia.edu.egjove.com

Table 3: Analysis of Directing Effects in Electrophilic Chlorination

| Position | Influence of Ethyl Group (Activating) | Influence of Fluoro Group (Deactivating) | Predicted Outcome |

|---|---|---|---|

| C3 | Ortho (favorable) | Ortho (favorable) | Possible, but sterically hindered. |

| C4 | Meta (unfavorable) | Para (favorable) | Major Product due to strong para-directing effect of fluorine and less steric hindrance. |

| C5 | Para (favorable) | Meta (unfavorable) | Minor product. |

| C6 | Ortho (favorable) | Meta (unfavorable) | Possible, but electronically less favored than C4. |

Multi-Component and Convergent Synthetic Approaches for Structural Complexity

A hypothetical convergent synthesis of a precursor to this compound could involve a benzannulation reaction, such as a [4+2] cycloaddition (Diels-Alder reaction). nih.gov This would involve reacting a suitably substituted diene with a dienophile to form the six-membered ring with the desired substitution pattern already in place or in a form that can be easily elaborated.

For example, a diene incorporating the ethyl and fluoro substituents could react with a chlorinated dienophile. The challenge lies in the synthesis of these highly functionalized precursors and controlling the regiochemistry of the cycloaddition. Organocatalysis has emerged as a powerful tool for promoting such benzannulation reactions under mild conditions with high selectivity. rsc.orgnih.gov While a specific multi-component reaction for this compound is not prominently documented, the principles of convergent synthesis offer a blueprint for future innovative route design.

Integration of Green Chemistry Principles in Synthetic Optimization and Process Intensification

The growing emphasis on sustainable manufacturing has spurred the application of green chemistry principles to the synthesis of this compound. This approach seeks to minimize the environmental impact of chemical processes by focusing on aspects such as atom economy, waste reduction, and the use of less hazardous substances. The optimization of synthetic routes for this compound is increasingly guided by these principles to enhance efficiency and environmental compatibility.

Atom Economy and Reaction Efficiency Maximization for Sustainable Synthesis

Atom economy is a core concept in green chemistry that evaluates how efficiently a chemical process converts reactants into the desired product. In the synthesis of this compound, traditional multi-step syntheses can be inefficient, generating significant waste. For instance, classical methods for introducing chloro and ethyl groups often involve stoichiometric reagents that are not incorporated into the final product, thus lowering the atom economy.

Maximizing reaction efficiency is also crucial. This extends beyond chemical yield to include factors like reaction time, energy consumption, and the ease of product purification. Process intensification techniques, such as utilizing continuous flow reactors, can offer significant advantages over traditional batch processing. These systems can provide superior control over reaction parameters, leading to higher yields, shorter reaction times, and improved safety profiles. The enhanced heat and mass transfer in microreactors, for example, can facilitate more efficient and selective transformations.

Table 1: Illustrative Comparison of Atom Economy for a Key Synthetic Step

| Reaction Type | Illustrative Reagents | Theoretical Atom Economy | Key Byproducts |

|---|---|---|---|

| Classical Friedel-Crafts Ethylation | 1-Chloro-4-fluorobenzene, Ethyl Bromide, AlCl₃ | ~60-70% | Aluminum salts, HBr |

| Catalytic Ethylation (Hypothetical) | 1-Chloro-4-fluorobenzene, Ethene | 100% | None (in theory) |

Development of Alternative Solvent Systems and Catalytic Architectures

The selection of solvents is a critical consideration in green chemistry, as they often constitute the largest mass component in a reaction and contribute significantly to waste and environmental impact. The development of alternative solvent systems for the synthesis of this compound aims to replace volatile and hazardous organic solvents.

Promising alternatives include supercritical fluids, such as supercritical carbon dioxide (scCO₂), which is non-toxic, non-flammable, and easily removed from the product mixture. Ionic liquids (ILs), which are salts with low melting points, offer another avenue due to their low volatility and tunable properties. Deep eutectic solvents (DES) are also being explored as potentially biodegradable and inexpensive solvent options.

The design of novel catalytic architectures is another cornerstone of green synthetic strategies. The shift from homogeneous catalysts, which can be difficult to separate from the reaction medium, to heterogeneous catalysts is a key trend. Heterogeneous catalysts, such as zeolites, functionalized mesoporous silicas, and polymer-supported catalysts, can be easily recovered and reused, which simplifies product purification and reduces waste. For the synthesis of this compound, the development of solid acid catalysts to replace traditional Lewis acids like aluminum chloride in Friedel-Crafts reactions is an area of active research.

Table 2: Overview of Alternative Solvent Systems and Their Potential in Synthesis

| Solvent System | Key Green Chemistry Advantages | Potential Hurdles in Application |

|---|---|---|

| Supercritical CO₂ | Non-toxic, readily available, easy separation | Requires high-pressure equipment, limited solvating power for some reactants |

| Ionic Liquids (ILs) | Low volatility, high thermal stability, tunable | Higher cost, potential toxicity, viscosity can be an issue |

| Deep Eutectic Solvents (DES) | Often biodegradable, low cost, simple preparation | Limited thermal stability, potential for side reactions with components |

Mechanistic Investigations into the Reactivity and Transformations of 4 Chloro 1 Ethyl 2 Fluorobenzene

Detailed Studies of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides, proceeding through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. libretexts.org The reaction is highly sensitive to the electronic properties of the aromatic ring and the nature of the leaving group. For SNAr to occur, the aromatic ring must typically be rendered electron-deficient by the presence of strong electron-withdrawing groups, which stabilize the anionic intermediate. masterorganicchemistry.com

In 4-Chloro-1-ethyl-2-fluorobenzene, the ring is not activated by powerful electron-withdrawing groups like a nitro group. The ethyl group is electron-donating, while the halogens exert a deactivating inductive effect. However, the high electronegativity of the halogen atoms, particularly fluorine, can facilitate the initial nucleophilic attack.

A key point of interest in molecules containing multiple halogen substituents is the selectivity of substitution. In activated SNAr reactions, the established order of leaving group ability is often F > Cl > Br > I, a phenomenon known as the "element effect". nih.gov This is contrary to the trend observed in aliphatic SN1 and SN2 reactions and is attributed to the rate-determining first step of the SNAr mechanism: the attack of the nucleophile. masterorganicchemistry.com The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov

For this compound, this principle suggests a potential preference for the displacement of the fluoride (B91410) over the chloride, despite the C-F bond being significantly stronger than the C-Cl bond. doubtnut.com The fluorine atom is positioned ortho to the activating ethyl group, while the chlorine atom is para. The relative positioning of the substituents and the nature of the incoming nucleophile (hard vs. soft, bulky vs. small) would be critical in determining the actual reactivity profile. For instance, hard nucleophiles like alkoxides might preferentially attack the more electrophilic carbon attached to the fluorine.

While specific experimental studies on the nucleophilic substitution of this compound are not widely documented in the reviewed literature, the established principles of SNAr allow for a reasoned prediction of its reactivity. Controlled conditions would be necessary to achieve selective substitution, as forcing conditions could lead to a mixture of products or elimination reactions.

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for dissecting reaction mechanisms, visualizing transition states, and predicting reactivity. researchgate.net For the SNAr reaction of this compound, computational modeling could offer significant insights where experimental data is scarce.

A theoretical study would typically involve:

Modeling of Reactants and Intermediates: Building accurate models of the substrate, the nucleophile, and the possible Meisenheimer complexes corresponding to attack at C-F and C-Cl.

Transition State Searching: Locating the transition state structures for the formation of each Meisenheimer complex. The transition state for the first step (nucleophilic addition) is the most critical, as this step is generally rate-determining. nih.gov

Energy Profile Calculation: Computing the activation energy barriers for the substitution of both fluorine and chlorine. A comparison of these energy barriers would provide a quantitative prediction of the kinetic product distribution.

Such an analysis would clarify the balance between the electronic activation provided by the fluorine atom versus the weaker C-Cl bond. It could quantitatively parse the inductive and resonance effects of the ethyl, fluoro, and chloro substituents on the stability of the transition states, providing a robust, atom-level understanding of the regioselectivity of nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) Reactivity and Directing Effects

-CH₂CH₃ (Ethyl): An alkyl group is an activating group due to inductive effects and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. libretexts.org

-Cl (Chloro): Similar to fluorine, chlorine is a deactivating, ortho-, para-directing group. unizin.org

The available positions for substitution are C3, C5, and C6. The directing influence of each substituent on these positions is summarized in the table below.

| Position | Influence from Ethyl (at C1) | Influence from Fluoro (at C2) | Influence from Chloro (at C4) | Combined Electronic Effect | Steric Hindrance |

|---|---|---|---|---|---|

| C3 | Meta | Ortho (Favorable) | Ortho (Favorable) | Strongly Favorable | High (between F and Cl) |

| C5 | Para (Favorable) | Meta | Ortho (Favorable) | Strongly Favorable | Moderate (next to Cl) |

| C6 | Ortho (Favorable) | Meta | Meta | Moderately Favorable | High (next to Ethyl and F) |

Based on this analysis, positions C3 and C5 are the most electronically activated, as they both receive ortho/para directing support from two substituents. However, steric hindrance will play a crucial role. Position C3 is flanked by two halogen atoms, making it sterically hindered. Position C6 is adjacent to the relatively bulky ethyl group and the fluorine atom. Therefore, substitution at the C5 position is predicted to be the major pathway , as it represents the best balance of strong electronic activation (para to the activating ethyl group and ortho to the chloro group) and lower steric hindrance compared to the other activated sites.

Exploration of Radical Reactions and Single Electron Transfer (SET) Processes

Aryl halides can participate in reactions involving radical intermediates, often initiated through photolysis or single electron transfer (SET). libretexts.org In a SET process, an electron is transferred from a donor (such as a metal or a photoexcited catalyst) to the aryl halide, forming a radical anion. libretexts.org This intermediate can then fragment, losing a halide ion to produce an aryl radical.

For this compound, SET could initiate the cleavage of either the C-Cl or C-F bond. The relative ease of cleavage would depend on the reduction potentials and bond dissociation energies. While direct studies on this molecule are limited, research on related compounds provides a framework for understanding its potential reactivity. For example, visible-light photoredox catalysis has been used for the thiolation of bromoalkynes, including substrates with chloro and fluoro-phenyl groups, in reactions that may involve radical pathways. acs.orgacs.org

The generation of a 4-ethyl-2-fluorophenyl radical (from C-Cl cleavage) or a 5-ethyl-2-chlorophenyl radical (from C-F cleavage) would open pathways to a variety of transformations not accessible through ionic mechanisms, such as radical-radical coupling or addition to π systems. The chemoselectivity of bond cleavage would be a key mechanistic question, likely favoring the weaker C-Cl bond under many radical-forming conditions.

Transition Metal-Catalyzed Cross-Coupling and Diversification Reactions

Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are powerful tools for forming C-C and C-heteroatom bonds, using aryl halides as electrophilic partners. A central challenge in using polyhalogenated substrates like this compound is achieving selective activation of one C-X bond over another.

The first and often rate-limiting step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center (commonly Pd(0) or Ni(0)). The reactivity of C-X bonds in oxidative addition generally follows the order C-I > C-Br > C-Cl >> C-F. This trend correlates inversely with bond strength, as the C-F bond is the strongest and most difficult to break. doubtnut.com

Therefore, in cross-coupling reactions of this compound, a standard palladium or nickel catalyst would be expected to selectively activate the C-Cl bond over the much less reactive C-F bond. This inherent selectivity allows the C-F bond to be retained as a functional handle for subsequent transformations. For example, a Suzuki coupling with an arylboronic acid would be predicted to occur at the C4 position, yielding a derivative of 3-ethyl-4'-substituted-6-fluorobiphenyl, while leaving the fluorine atom untouched.

A generalized catalytic cycle for such a reaction would involve:

Oxidative Addition: The catalyst (e.g., Pd(0)L₂) selectively inserts into the C-Cl bond to form an Aryl-Pd(II)-Cl complex.

Transmetalation: The organometallic coupling partner (e.g., R-B(OH)₂) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

While specific catalytic cycle studies for this compound are not prevalent, the vast body of literature on cross-coupling with dihaloarenes supports the high likelihood of selective C-Cl bond activation. nih.govscm.com Fine-tuning of catalysts, ligands, and reaction conditions can further enhance this selectivity, making this class of compounds valuable building blocks in multi-step synthesis.

Stereochemical Outcomes and Asymmetric Transformations

Detailed research specifically documenting the stereochemical outcomes and asymmetric transformations of this compound is not extensively available in publicly accessible scientific literature. The primary focus of research on this compound and its close analogs often revolves around its synthesis, and its use as an intermediate in the creation of other, more complex molecules, particularly in the agrochemical and pharmaceutical industries.

In many of these applications, the core aromatic structure of this compound serves as a foundational scaffold, and the subsequent synthetic steps may introduce chirality. However, studies detailing the direct asymmetric transformation of this compound itself, or an in-depth analysis of stereochemical outcomes from reactions where it is a starting material, are not prominently reported.

The ethyl group attached to the benzene (B151609) ring does not possess a chiral center, and the molecule itself is achiral. Therefore, any stereochemical considerations would arise from reactions that introduce a new chiral center or a plane of chirality. For instance, an asymmetric C-H activation/functionalization at the ethyl group or an asymmetric nucleophilic aromatic substitution could theoretically lead to chiral products. However, specific examples of such transformations with detailed stereochemical data for this compound are not readily found in the current body of scientific research.

Due to the lack of specific research data on the stereochemical outcomes and asymmetric transformations of this compound, a data table of detailed research findings cannot be provided. Further investigation into proprietary industrial research or more obscure academic studies might be necessary to uncover specific data in this area.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation and Electronic Property Probing

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Chloro-1-ethyl-2-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information regarding the chemical environment, connectivity, and spatial orientation of the nuclei.

¹H, ¹³C, and ¹⁹F NMR for Chemical Shift Anisotropy and Coupling Constant Analysis

The ¹H NMR spectrum of this compound reveals distinct signals for the ethyl group and the aromatic protons. The ethyl group protons exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, arising from scalar coupling. The aromatic region displays complex multiplets due to the coupling between the three adjacent ring protons and their additional coupling to the fluorine atom.

The ¹³C NMR spectrum provides information on each unique carbon environment. The presence of electronegative fluorine and chlorine atoms, along with the ethyl group, results in six distinct signals for the aromatic carbons. The carbon directly bonded to fluorine (C-2) shows a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds. The chemical shifts of the aromatic carbons are influenced by the inductive and mesomeric effects of the substituents. For instance, the carbon bearing the fluorine atom (C-2) is significantly shifted downfield. acs.org

¹⁹F NMR spectroscopy is particularly sensitive to the local electronic environment. azom.com In this compound, a single resonance is expected. Its chemical shift, relative to a standard like CFCl₃, is indicative of the electronic effects of the adjacent ethyl and chloro substituents. colorado.edu The coupling of the fluorine nucleus to the neighboring aromatic protons (H-3) and, to a lesser extent, to other protons and the ¹³C nuclei, provides further structural confirmation.

Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.2-7.4 | m | - | Aromatic-H |

| ¹H | ~2.7 | q | JHH ≈ 7.6 | -CH₂- |

| ¹H | ~1.2 | t | JHH ≈ 7.6 | -CH₃ |

| ¹³C | ~160 (d) | d | ¹JCF ≈ 245 | C-F |

| ¹³C | ~135 | s | - | C-Cl |

| ¹³C | ~130 | s | - | C-Et |

| ¹³C | ~125-130 | m | - | Aromatic C-H |

| ¹³C | ~25 | s | - | -CH₂- |

| ¹³C | ~15 | s | - | -CH₃ |

Note: The data in this table is predicted based on known chemical shift values for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the signals and map the molecular framework, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. A clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be observed. Additionally, correlations between the adjacent aromatic protons would help delineate their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene and methyl proton signals to their respective carbon atoms in the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. Key expected correlations would include the methylene protons of the ethyl group to the aromatic carbons C-1, C-2, and C-6, and the aromatic protons to the substituted carbons (C-1, C-2, C-4), thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum would show a cross-peak between the methylene protons of the ethyl group and the aromatic proton at the C-6 position, providing definitive evidence for the spatial proximity of these groups.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra for this compound would display characteristic absorption bands that confirm the presence of its functional groups.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically found in the 3100-3000 cm⁻¹ region.

C-H stretching (aliphatic): From the ethyl group, appearing in the 3000-2850 cm⁻¹ range.

C=C stretching (aromatic): A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring. nist.gov

C-F stretching: A strong absorption band typically observed in the 1250-1000 cm⁻¹ range.

C-Cl stretching: A band in the 800-600 cm⁻¹ region.

The combination of IR and Raman data can also provide insights into the molecule's symmetry and the conformational preferences of the ethyl group relative to the aromatic ring.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-F Stretch | 1250 - 1000 | IR (Strong) |

High-Resolution Mass Spectrometry and Isotope Pattern Analysis for Empirical Formula Validation and Fragmentation Mechanism Study

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the empirical formula (C₈H₈ClF). acs.org

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, M⁺ and [M+2]⁺, with a relative intensity of about 3:1.

Electron ionization (EI) would induce fragmentation of the molecule, providing further structural information. The most likely fragmentation pathway involves the loss of a methyl radical (•CH₃) via benzylic cleavage to form a stable secondary carbocation [M-15]⁺. This fragment would be expected to be the base peak in the spectrum. docbrown.info Subsequent fragmentations could involve the loss of the remaining ethyl group or rearrangements of the aromatic ring.

Expected Mass Spectrometry Fragments

| m/z | Ion Formula | Description |

|---|---|---|

| 160/162 | [C₈H₈ClF]⁺ | Molecular Ion (M⁺, [M+2]⁺) |

| 145/147 | [C₇H₅ClF]⁺ | Loss of methyl radical (•CH₃) |

| 125 | [C₇H₅F]⁺ | Loss of chlorine radical from [M-CH₃]⁺ |

X-ray Diffraction Analysis of Crystalline Derivatives for Solid-State Structural Parameters

While this compound is a liquid at room temperature, its definitive solid-state structure can be determined through X-ray diffraction analysis of a suitable crystalline derivative. The synthesis of a solid derivative, for example, by introducing a functional group that promotes crystallization (such as a carboxylic acid or an amide), would be the first step.

Single-crystal X-ray diffraction of such a derivative would yield a three-dimensional electron density map of the crystal lattice. docbrown.info From this map, precise atomic coordinates can be determined, providing highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. wikipedia.org This technique would offer irrefutable confirmation of the substitution pattern on the benzene ring and reveal the preferred conformation of the ethyl group in the solid state. The resulting structural data, including the planarity of the aromatic ring and the orientation of the substituents, serves as the ultimate benchmark for structural elucidation. docbrown.infowikipedia.org

Computational Chemistry and Theoretical Modeling of 4 Chloro 1 Ethyl 2 Fluorobenzene

Reaction Mechanism Elucidation and Prediction of Reactivity via Computational Approaches

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving 4-Chloro-1-ethyl-2-fluorobenzene and predicting its reactivity towards various reagents.

Understanding a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction pathway. youtube.com Computational methods can locate and characterize the geometry and energy of transition states for reactions such as nucleophilic substitution or electrophilic attack on the aromatic ring. vedantu.com Techniques like relaxed surface scans and nudged elastic band (NEB) methods are used to map the minimum energy path connecting reactants and products, providing a detailed picture of the reaction coordinate. youtube.com For halogenated aromatic compounds, these calculations can reveal the energy barriers for reactions, which are critical for predicting reaction rates. rsc.org

Reactions are often carried out in a solvent, which can significantly influence reaction energetics. numberanalytics.com Solvation models in computational chemistry account for the effect of the solvent on the solute molecule. wikipedia.org These models can be broadly categorized as implicit or explicit. wikipedia.org

Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgacs.org These models are computationally efficient and can provide good estimates of solvation free energies. acs.org Explicit solvent models involve including a number of solvent molecules around the solute and treating them quantum mechanically or with molecular mechanics. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. nih.gov For this compound, solvation models are crucial for accurately predicting its reactivity in different solvent environments. numberanalytics.com

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound. acs.org

For a molecule with a flexible side chain like the ethyl group, MD simulations can explore the different possible conformations and their relative energies. This is important for understanding how the molecule might bind to a receptor or interact with other molecules. MD simulations can also be used to study the behavior of this compound in the liquid phase, providing information about its diffusion and local structure. koreascience.kr The choice of force field, which describes the potential energy of the system, is critical for the accuracy of MD simulations. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling of Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies represent a significant area of computational chemistry focused on developing mathematical models that correlate the structural features of a molecule with its macroscopic properties. For this compound, QSPR modeling offers a powerful, non-experimental approach to predict its physicochemical properties and environmental fate. This is achieved by establishing a statistical relationship between calculated molecular descriptors and experimentally determined properties.

The fundamental principle of QSPR is that the structural and electronic characteristics of a molecule, such as its size, shape, and electronic distribution, inherently determine its bulk properties. By quantifying these molecular features through descriptors, it becomes possible to forecast properties that are expensive, time-consuming, or difficult to measure experimentally.

Theoretical Framework of QSPR for this compound

A QSPR study for this compound would theoretically involve a dataset of structurally similar compounds, including other halogenated benzene (B151609) derivatives. For each compound in the set, a range of molecular descriptors would be calculated. These descriptors fall into several categories:

Constitutional (or 0D) Descriptors: These are the most straightforward descriptors, derived from the molecular formula, such as molecular weight and atom counts.

Topological (or 2D) Descriptors: These numerical values are derived from the 2D representation of the molecule, describing atomic connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical (or 3D) Descriptors: These are calculated from the 3D coordinates of the molecule and describe its size and shape. Examples include molecular volume and surface area.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. nih.gov

Once a comprehensive set of descriptors is calculated for the training set of molecules, statistical methods are employed to build a predictive model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to develop these models. researchgate.net The goal is to create a robust equation that can accurately predict a specific property, such as boiling point, vapor pressure, or octanol-water partition coefficient (logP), for compounds not included in the initial training set, like this compound.

Data Tables for QSPR Modeling

The development of a QSPR model relies on accurate data. The following tables present computed physicochemical properties for this compound and a selection of molecular descriptors that would be relevant for building a predictive model.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈ClF | PubChem |

| Molecular Weight | 158.60 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 158.029856 g/mol | PubChem |

| Monoisotopic Mass | 158.029856 g/mol | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 121 | PubChem |

Table 2: Representative Molecular Descriptors for QSPR of Halogenated Benzenes

| Descriptor Type | Descriptor Name | Description | Relevance |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Related to size-dependent properties like boiling point and vapor pressure. |

| Topological | Wiener Index (W) | A distance-based index that reflects the branching of the carbon skeleton. | Correlates with intermolecular forces and various physical properties. |

| Topological | Kier & Hall Connectivity Indices (χ) | Indices that describe the degree of branching and connectivity in a molecule. | Often used to model properties like lipophilicity and toxicity. |

| Geometrical | Molecular Volume (V) | The volume occupied by the molecule. | Important for modeling density and transport properties. |

| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Relates to solubility and interactions with the surrounding medium. nih.gov |

| Quantum-Chemical | HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the susceptibility of the molecule to electrophilic attack. |

| Quantum-Chemical | LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the susceptibility of the molecule to nucleophilic attack. |

| Quantum-Chemical | Dipole Moment (μ) | A measure of the polarity of the molecule. | Influences intermolecular interactions and solubility in polar solvents. |

| Quantum-Chemical | Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Correlates well with toxicity for halogenated benzenes. nih.gov |

Detailed Research Findings and Predictive Modeling

While specific QSPR studies exclusively focused on this compound are not prevalent in published literature, extensive research on halogenated aromatic hydrocarbons provides a strong foundation for how such a study would be conducted and what the expected outcomes might be. osti.gov

Research on other halogenated benzenes has demonstrated that QSPR models can successfully predict a variety of properties. For instance, studies on fluorobenzene (B45895) derivatives have shown that properties like the n-octanol/water partition coefficient (logKow) can be accurately modeled using quantum chemical descriptors derived from Density Functional Theory (DFT) calculations. researchgate.net In one such study, a model with a high correlation coefficient (R² = 0.966) was developed, indicating a strong predictive capability. researchgate.net

For a hypothetical QSPR model for this compound, a similar approach would be taken. A dataset of related compounds would be compiled, and their experimental properties (e.g., boiling point, vapor pressure, solubility) would be collected from the literature. Then, a wide array of molecular descriptors would be calculated for each compound, including this compound.

Using statistical software, a model would be developed through a process of descriptor selection and regression analysis. For example, a Multiple Linear Regression (MLR) model might take the following form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'Property' is the physicochemical property being predicted, D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical fitting process.

The final step in the QSPR study would be rigorous validation of the model. This is crucial to ensure the model is robust and has predictive power for new compounds. Common validation techniques include:

Internal Validation (Cross-Validation): Techniques like leave-one-out (LOO) cross-validation are used to test the stability and predictive ability of the model within the training set.

External Validation: The model's predictive performance is assessed using an external set of compounds that were not used in the model development.

Y-Randomization: The response values (the property being modeled) are randomly shuffled to ensure that the original correlation is not due to chance.

Through these established methodologies, a reliable QSPR model could be developed to predict the chemical behavior of this compound, providing valuable information for risk assessment, environmental monitoring, and chemical process design without the need for extensive laboratory testing.

Strategic Applications in Advanced Organic Synthesis, Material Science, and Enabling Technologies

Role in Catalysis and Ligand Design

Synthesis of Fluorinated Ligands for Transition Metal Catalysis

The introduction of fluorine atoms into the structure of ligands can significantly modify the electronic properties and stability of transition metal catalysts. scbt.comacs.org The presence of the fluorine atom in 4-Chloro-1-ethyl-2-fluorobenzene makes it an intriguing starting material for the synthesis of novel fluorinated ligands. The electron-withdrawing nature of fluorine can enhance the catalytic activity and selectivity of the metal center.

The development of new and efficient catalytic systems is a cornerstone of modern chemistry, and the unique properties of organofluorine compounds play a pivotal role in this endeavor. bldpharm.com Transition-metal-catalyzed reactions are fundamental to the synthesis of a vast array of chemical products, and the ligands coordinating the metal center are crucial in dictating the outcome of these transformations. snnu.edu.cn

The functionalization of the this compound core, for instance through cross-coupling reactions at the chloro- or fluoro-positions, or by modification of the ethyl group, can lead to a diverse library of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. These ligands can then be employed in a variety of transition-metal-catalyzed reactions, such as cross-coupling, hydrogenation, and hydroformylation.

Table 1: Potential Functionalization Reactions for Ligand Synthesis

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl-based ligand precursor |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | N-Aryl ligand precursor |

| Phosphination | PPh2H, Pd or Ni catalyst, base | Arylphosphine ligand |

| Lithiation and Quenching | n-BuLi or t-BuLi, then electrophile | Functionalized benzene (B151609) derivative |

The resulting fluorinated ligands are expected to exhibit modified steric and electronic properties compared to their non-fluorinated analogues. These modifications can lead to improved catalyst performance, including higher turnover numbers, enhanced enantioselectivity in asymmetric catalysis, and greater stability under harsh reaction conditions.

Chiral Derivatization for Asymmetric Synthetic Applications

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral derivatizing agents are instrumental in the separation of enantiomers and the determination of enantiomeric excess. The this compound scaffold can be elaborated into novel chiral auxiliaries and derivatizing agents.

The development of methods for asymmetric fluoroalkylation and the synthesis of enantioenriched tertiary alkyl fluorides are active areas of research. escholarship.org While direct information on this compound in this context is not available, the principles of asymmetric synthesis can be applied to its derivatives.

For instance, functionalization of the ethyl group or the aromatic ring could introduce a chiral center. Subsequent diastereoselective reactions or chiral resolution would then provide access to enantiomerically pure derivatives. These chiral molecules could find applications as resolving agents for racemic mixtures or as building blocks for the synthesis of complex, enantiomerically pure target molecules.

Table 2: Potential Strategies for Chiral Derivatization

| Strategy | Description | Potential Application |

| Asymmetric Alkylation | Deprotonation of the benzylic position of the ethyl group followed by reaction with a chiral electrophile. | Synthesis of chiral building blocks. |

| Chiral Resolution | Reaction with a chiral acid or base to form diastereomeric salts, followed by separation. | Separation of enantiomers. |

| Enantioselective Desymmetrization | Catalytic modification of a prochiral derivative of this compound. | Access to enantiopure compounds. |

The unique combination of substituents on the aromatic ring of this compound may offer advantages in the design of these chiral agents, potentially influencing the efficiency of chiral recognition and separation processes.

Environmental Photochemistry and Biotransformation Studies of 4 Chloro 1 Ethyl 2 Fluorobenzene

Investigation of Photolytic Degradation Pathways under Simulated Environmental Conditions

The photolytic degradation of organic compounds in the environment is a crucial process that can lead to their transformation and eventual mineralization. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photosensitizers or reactive oxygen species.

For halogenated aromatic compounds, photolytic degradation in aqueous environments and the atmosphere is a significant removal pathway. uwaterloo.ca The primary mechanism often involves the cleavage of the carbon-halogen bond. The relative ease of cleavage is generally C-I > C-Br > C-Cl > C-F, suggesting that the carbon-chlorine bond in 4-chloro-1-ethyl-2-fluorobenzene would be more susceptible to photolytic cleavage than the carbon-fluorine bond.

In simulated environmental conditions, the degradation of chlorobenzenes has been shown to proceed via homolytic cleavage of the C-Cl bond upon absorption of UV radiation, leading to the formation of a phenyl radical and a chlorine radical. The phenyl radical can then react with other molecules, such as oxygen, to form phenols and other oxygenated products. uwaterloo.ca

The degradation of chlorobenzene (B131634) has been studied under various photochemical conditions, demonstrating that processes like UV/O₃ and UV/H₂O₂ can enhance degradation rates compared to direct photolysis alone. uwaterloo.ca These advanced oxidation processes generate highly reactive hydroxyl radicals that can effectively degrade persistent organic pollutants.

Table 1: Potential Photolytic Degradation Products of Halogenated Benzenes

| Parent Compound | Potential Degradation Products | Degradation Pathway |

| Chlorobenzene | Phenol, Chloro-biphenyls, Carbon Dioxide | Direct photolysis, Reaction with •OH |

| Fluorobenzene (B45895) | Phenol, Fluorobiphenols | Reaction with •OH |

| Ethylbenzene | Acetophenone, Benzaldehyde, Benzoic Acid | Photo-oxidation of the ethyl group |

This table is illustrative and based on general knowledge of the photochemistry of related compounds, as specific data for this compound is not available.

Biotransformation Mechanisms by Microorganisms and Enzymes in Environmental Systems

The biotransformation of halogenated aromatic compounds by microorganisms is a key process in their environmental remediation. The biodegradability of these compounds is highly dependent on their chemical structure and the environmental conditions.

Under aerobic conditions, the initial step in the bacterial degradation of aromatic compounds often involves the action of dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. For chlorinated benzenes, chlorobenzene dioxygenase has been shown to oxidize the aromatic ring, leading to the formation of substituted catechols. nih.gov These catechols can then undergo ring cleavage, and subsequent metabolic pathways can lead to complete mineralization. The presence of multiple halogen substituents can, however, hinder the activity of these enzymes.

For this compound, a plausible aerobic degradation pathway would involve the initial attack by a dioxygenase on the aromatic ring, potentially leading to a chlorinated and fluorinated ethyl-catechol. The position of the initial hydroxylation would be influenced by the directing effects of the substituents.

Under anaerobic conditions, reductive dehalogenation is a significant biotransformation pathway for chlorinated aromatic compounds. nih.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom, and it is mediated by specific anaerobic bacteria that use the halogenated compound as an electron acceptor. For polychlorinated benzenes, stepwise reductive dechlorination has been observed. It is conceivable that this compound could undergo reductive dechlorination under anaerobic conditions, leading to the formation of 1-ethyl-2-fluorobenzene (B140242). The fluorine atom is generally more resistant to reductive dehalogenation than the chlorine atom.

The microbial degradation of 4-chlorobiphenyl (B17849) has been studied, with the major metabolic product being 4-chlorobenzoic acid, indicating that the degradation proceeds through hydroxylation and ring cleavage. nih.gov

Table 2: Key Enzymes and Pathways in the Biotransformation of Halogenated Aromatics

| Compound Class | Key Enzymes | Typical Transformation Pathway |

| Chlorinated Benzenes | Chlorobenzene Dioxygenase, Dichlorocatechol 1,2-Dioxygenase | Aerobic oxidation to catechols, ring cleavage |

| Chlorinated Biphenyls | Biphenyl Dioxygenase | Aerobic oxidation of the unsubstituted ring |

| Halogenated Phenols | Phenol Hydroxylase | Aerobic hydroxylation and ring cleavage |

| Polychlorinated Benzenes | Reductive Dehalogenase | Anaerobic reductive dechlorination |

This table provides examples from related compound classes to infer potential biotransformation mechanisms for this compound.

Research on Environmental Fate and Persistence Modeling for Halogenated Aromatics

The environmental fate and persistence of a chemical are determined by a combination of its physicochemical properties and its susceptibility to degradation processes. For halogenated aromatic compounds, properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are critical in predicting their distribution in the environment.

Halogenated organic compounds are often characterized by their persistence in the environment, which is a result of their resistance to degradation. nih.govncert.nic.in The presence of halogen atoms, particularly chlorine and fluorine, can increase the chemical stability of the aromatic ring, making it less susceptible to both biotic and abiotic degradation. This can lead to long environmental half-lives and the potential for long-range transport and bioaccumulation.

Environmental fate models use physicochemical properties and degradation rate data to predict the distribution and persistence of chemicals in different environmental compartments (air, water, soil, and biota). For a compound like this compound, its relatively low expected water solubility and moderate volatility would suggest that it could partition to both the atmosphere and organic matter in soil and sediment.

The persistence of halogenated methoxybenzenes has been noted, with some compounds remaining in the environment for many years. nih.gov Similarly, halogenated flame retardants have raised concerns due to their persistence and potential for bioaccumulation. acs.org

Modeling the environmental fate of this compound would require experimental data on its key physicochemical properties and degradation rates. In the absence of such data, estimations can be made using Quantitative Structure-Activity Relationship (QSAR) models, which predict the properties of a chemical based on its molecular structure. These models would likely predict this compound to be a moderately persistent compound.

Table 3: Physicochemical Properties Influencing the Environmental Fate of Halogenated Aromatics (Illustrative Examples)

| Compound | Molecular Weight ( g/mol ) | Log Kow (Octanol-Water Partition Coefficient) | Water Solubility (mg/L) | Environmental Implication |

| Chlorobenzene | 112.56 | 2.84 | 498 | Moderate potential for bioaccumulation and partitioning to sediment |

| Fluorobenzene | 96.1 | 2.27 | 1540 | Higher mobility in water compared to chlorobenzene |

| 1,4-Dichlorobenzene | 147.0 | 3.37 | 80 | Higher potential for bioaccumulation and sorption to organic matter |

| Ethylbenzene | 106.17 | 3.15 | 152 | Moderate potential for bioaccumulation |

This table presents data for related compounds to illustrate the range of properties that would be considered in modeling the environmental fate of this compound. Specific data for the target compound is not available.

Q & A

Basic: What synthetic routes are recommended for laboratory-scale preparation of 4-Chloro-1-ethyl-2-fluorobenzene?

Methodological Answer:

A common approach involves sequential halogenation and alkylation. For example:

Start with fluorobenzene derivatives and introduce chloro/ethyl groups via Friedel-Crafts alkylation or nucleophilic aromatic substitution.

Optimize reaction conditions (e.g., use AlCl₃ as a catalyst for ethyl group introduction at low temperatures ).

Monitor purity via HPLC (>98% purity thresholds are typical for intermediates; refer to HLC methods in ).

Purify using column chromatography or recrystallization (melting point validation, e.g., 46–60°C ranges as seen in similar compounds ).

Basic: How should researchers handle safety and storage of this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, vapor respirators, and safety goggles. Full-body protective clothing is advised for large-scale handling .

- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid prolonged storage; validate stability via periodic NMR analysis .

- Waste Disposal : Follow EPA guidelines for halogenated organics. Neutralize with alkaline hydrolysis (1M NaOH) before disposal .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

Cross-Validation : Compare experimental NMR (¹H/¹³C) with computational predictions (DFT or QSPR models ).

Isotopic Labeling : Use deuterated solvents to eliminate solvent peak interference.

Repeat Experiments : Conduct triplicate runs to assess reproducibility.

Reference Databases : Cross-check against PubChem or ECHA entries for analogous chloro-fluorobenzenes .

Statistical Analysis : Apply iterative qualitative frameworks to resolve outliers (e.g., iterative data triangulation ).

Advanced: What strategies optimize reaction yields in cross-coupling reactions involving this compound?

Methodological Answer:

Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, as seen in bromo-chloro-fluoroarene syntheses .

Solvent Effects : Use polar aprotic solvents (DMF, THF) to enhance solubility.

Temperature Gradients : Optimize between 60–100°C; higher temps may favor byproduct formation.

Kinetic Monitoring : Track progress via GC-MS or in situ IR spectroscopy.

Post-Reaction Workup : Employ extraction with dichloromethane and silica gel filtration .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

Quantum Chemistry Tools : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .

MD Simulations : Simulate solvent effects and transition states to identify kinetic barriers.

QSPR Models : Corrogate substituent effects (e.g., chloro vs. ethyl groups) using datasets from PubChem .

Validation : Compare computed activation energies with experimental DSC data .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment (>95% threshold ).

- GC-MS : Identify volatile byproducts; compare retention indices with NIST library.

- Elemental Analysis : Validate C, H, N, Cl, F percentages (±0.3% tolerance).

- Melting Point : Confirm consistency with literature ranges (e.g., 58–60°C for analogous compounds ).

Table 1: Key Physicochemical Properties

| Property | Value/Range | Method (Reference) |

|---|---|---|

| Melting Point | 46–60°C* | DSC |

| Purity Threshold | >95% (HPLC) | HLC |

| Recommended Storage Temp | –20°C | Stability studies |

| *Predicted for analogous structures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.